

# commercial availability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine

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## Compound of Interest

Compound Name: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

Cat. No.: B1287322

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## In-depth Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a representative synthetic route for **5-Boc-Octahydropyrrolo[3,4-c]pyridine**, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The rigid bicyclic scaffold of this compound makes it an attractive component for the synthesis of novel therapeutic agents.

## Commercial Availability

**5-Boc-Octahydropyrrolo[3,4-c]pyridine**, also known by its systematic name tert-butyl octahydropyrrolo[3,4-c]pyridine-5-carboxylate and identified by the CAS Number 351370-99-5, is readily available from a variety of commercial suppliers.<sup>[1][2][3][4]</sup> The compound is typically offered in research-grade purities, commonly 95% or higher. Physical characteristics are generally described as a white to yellow-brown oil or semi-solid. Standard practice for storage is under refrigeration (2-8°C) in an inert atmosphere. While pricing and packaging sizes vary among suppliers, the compound is accessible for laboratory-scale synthesis and research purposes.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich	95%	Inquire	Marketed under the BLD Pharmatech brand.
BLD Pharmatech	≥95%	Inquire	Direct supplier.
CymitQuimica	95%	250mg and other sizes upon request	Distributor for Apollo Scientific.
Biosynth	≥97%	Inquire	Offers price matching.
Key Organics	≥95%	Inquire	Available for custom inquiry.
MySkinRecipes	98%	Gram-scale quantities	Research chemical supplier.

## Representative Synthesis Protocol

While numerous suppliers offer **5-Boc-Octahydropyrrolo[3,4-c]pyridine**, detailed public-domain experimental protocols for its specific synthesis are not abundant. However, based on established synthetic methodologies for related heterocyclic compounds, a plausible and representative multi-step synthesis can be proposed. This protocol starts from N-Boc-pyrrolidine-3,4-dicarboxylic acid, a derivative that can be prepared through chemoenzymatic methods. The following protocol is a composite of well-established chemical transformations and should be considered a representative guide.

Overall Reaction Scheme:

### Step 1: Reduction of N-Boc-pyrrolidine-3,4-dicarboxylic acid to tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Methodology:

- To a solution of N-Boc-pyrrolidine-3,4-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH<sub>3</sub>·THF, 2.5 equivalents) dropwise at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
- Purify the crude product by silica gel column chromatography to obtain tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate.

## Step 2: Mesylation of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

### Methodology:

- Dissolve the diol from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0°C and add triethylamine (2.5 equivalents).
- Add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 2-4 hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.

## Step 3: Cyclization to form 5-Boc-2-benzyl-octahdropyrrolo[3,4-c]pyridine

Methodology:

- Dissolve the crude dimesylate from Step 2 (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- Add potassium carbonate (3 equivalents) and benzylamine (1.2 equivalents).
- Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After cooling to room temperature, filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to yield 5-Boc-2-benzyl-octahdropyrrolo[3,4-c]pyridine.

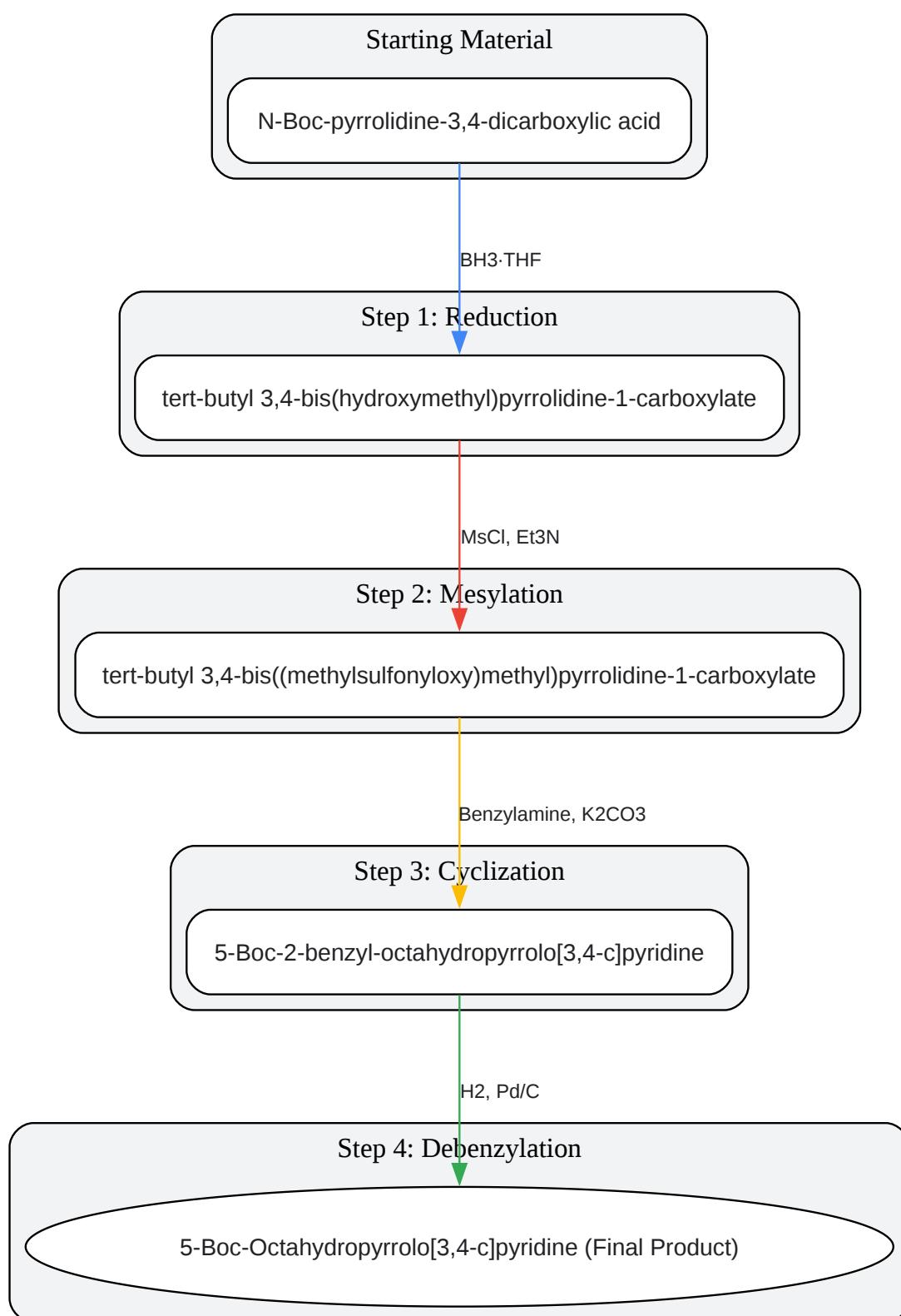
## Step 4: Debenzylation to yield 5-Boc-Octahdropyrrolo[3,4-c]pyridine

Methodology:

- Dissolve the N-benzyl protected compound from Step 3 (1 equivalent) in methanol or ethanol.
- Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
- Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **5-Boc-Octahdropyrrolo[3,4-c]pyridine**.

## Synthesis Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for **5-Boc-Octahdropyrrolo[3,4-c]pyridine**.



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